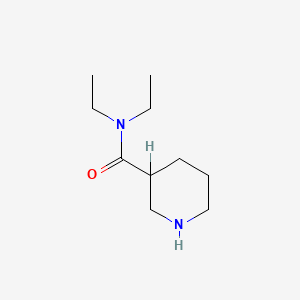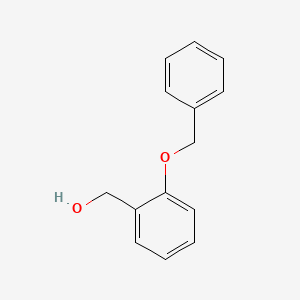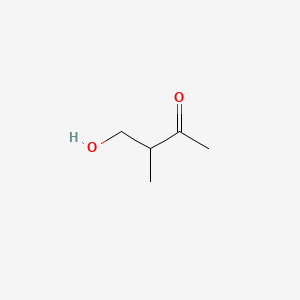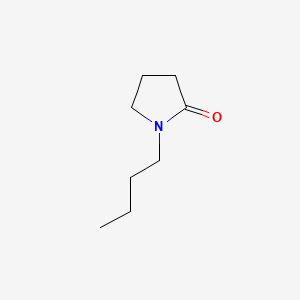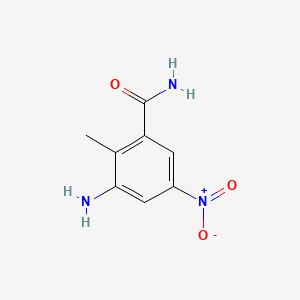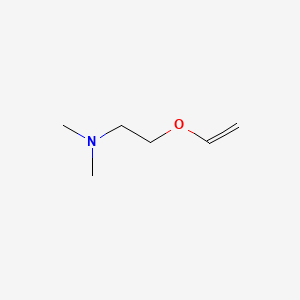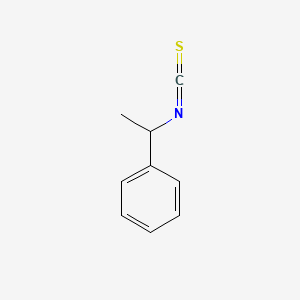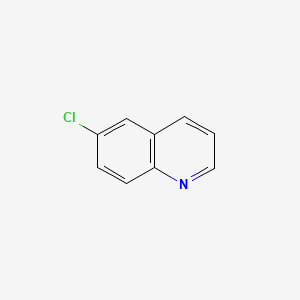
6-Chloroquinoline
概要
説明
Synthesis Analysis
Quinoline synthesis involves reactions such as Friedländer Synthesis and iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . A regioselective 6-endo-trig intramolecular oxidative cyclization has been reported to enable an efficient synthesis of 2-aryl 4-substituted quinolines from stable and readily available o-cinnamylanilines .Molecular Structure Analysis
6-Chloroquinoline has a molecular formula of C9H6ClN . Its molecular weight is 163.604 Da . The standard molar enthalpy of formation of 6-chloroquinoline has been derived from the standard molar enthalpy of combustion and was evaluated in terms of molecular structure .Chemical Reactions Analysis
6-Chloroquinoline is involved in various chemical reactions. For instance, it undergoes Pd/C-catalyzed Suzuki-Miyaura coupling with 2-(dicyclohexylphosphino)biphenyl .Physical And Chemical Properties Analysis
6-Chloroquinoline has a density of 1.3±0.1 g/cm3, a boiling point of 263.0±0.0 °C at 760 mmHg, and a flash point of 145.2±5.4 °C . It has a molar refractivity of 47.1±0.3 cm3 . It has one H bond acceptor, zero H bond donors, and zero freely rotating bonds .科学的研究の応用
Medicinal Chemistry: Antimalarial Drugs
6-Chloroquinoline serves as a core structure in the synthesis of antimalarial drugs. Its derivatives, such as chloroquine, are well-known for their efficacy in treating malaria. The presence of the quinoline moiety is crucial for the therapeutic properties of these compounds .
Antitumor Activity
Research has indicated that quinoline derivatives exhibit promising antitumor properties. The chloro group at the 6-position on quinoline can be modified to enhance its interaction with biological targets, potentially leading to the development of new anticancer drugs .
Antimicrobial Properties
Compounds with a quinoline core, including 6-Chloroquinoline, show a broad spectrum of antimicrobial activities. This makes them valuable scaffolds for developing new antibiotics to combat resistant strains of bacteria .
Spectroscopic Analysis
6-Chloroquinoline has been studied using spectroscopic techniques like FT-IR, UV-Vis, and NMR. These studies help in understanding the structural and electronic features of the compound, which are essential for its applications in various scientific fields .
Electronic Structure Theory
The electronic features of 6-Chloroquinoline have been explored through Density Functional Theory (DFT) calculations. These studies provide insights into the reactivity and stability of the molecule, which are important for its use in chemical synthesis and drug design .
Chemical Reactivity
The substitution of chlorine in the quinoline ring significantly alters its reactive nature. This property is harnessed in synthetic chemistry to produce a wide range of functionalized molecules for various applications .
Pharmacological Applications
Quinoline motifs, including 6-Chloroquinoline, are recognized for their substantial efficacies in pharmacology. They serve as pharmacophores in drug development, leading to novel treatments for various diseases .
Organic Synthesis
6-Chloroquinoline is used in organic synthesis to create complex molecules. Its reactivity allows for the construction of diverse compounds that can serve as intermediates in the synthesis of biologically active molecules .
作用機序
Target of Action
6-Chloroquinoline, a derivative of quinoline, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, as it is responsible for the conversion of toxic heme to non-toxic hemazoin .
Mode of Action
The compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, the Plasmodium species continue to accumulate toxic heme, which eventually leads to the death of the parasite .
Biochemical Pathways
The primary biochemical pathway affected by 6-Chloroquinoline is the heme detoxification pathway in Plasmodium species. By inhibiting heme polymerase, the compound disrupts this pathway, leading to the accumulation of toxic heme and the death of the parasite .
Pharmacokinetics
6-Chloroquinoline is metabolized primarily by CYP2C8 and CYP3A4 to N-desethylchloroquine . It is also metabolized to a lesser extent by CYP3A5 , CYP2D6 , and CYP1A1 . N-desethylchloroquine can be further metabolized to N-bidesethylchloroquine, which is further metabolized to 7-chloro-4-aminoquinoline .
Result of Action
The primary molecular effect of 6-Chloroquinoline’s action is the inhibition of heme polymerase, leading to the accumulation of toxic heme within the parasite. This results in the lysis of the parasite cell and its eventual death .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJSZXGYFJBYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060611 | |
| Record name | Quinoline, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinoline | |
CAS RN |
612-57-7 | |
| Record name | 6-Chloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloroquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoline, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLOROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4A4BAU5SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of 6-chloroquinoline is C9H6ClN, and its molecular weight is 163.60 g/mol. []
A: 6-chloroquinoline has been characterized using various spectroscopic techniques, including FT-IR, UV-Vis, 1H NMR, and 13C NMR. [] For instance, its 1H NMR spectrum reveals characteristic signals for the aromatic protons, while the FT-IR spectrum displays bands corresponding to specific vibrational modes. []
A: The chlorine atom, being electron-withdrawing, significantly influences the electronic properties and reactivity of 6-chloroquinoline. DFT calculations suggest that the chlorine substitution alters the frontier molecular orbital properties and the molecular electrostatic potential surface, consequently affecting its reactivity compared to unsubstituted quinoline. []
A: Yes, studies have shown that 6-chloroquinoline can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids in the presence of a palladium catalyst and a suitable ligand. [] This reaction allows for the introduction of various aryl substituents at the 6-position of the quinoline ring. []
A: Yes, 6-chloroquinoline can be selectively reduced to quinoline using red phosphorus in a KOH/DMSO system at elevated temperatures (100-120 °C). [, ] This reaction proceeds with the preservation of the aromatic heterocycle. [, ]
A: 6-chloroquinoline serves as a key structural motif in various biologically active compounds. For example, it is a building block in the synthesis of sulfamylurea hypoglycemic agents, where its presence contributes to enhanced potency. [] Furthermore, 6-chloroquinoline derivatives have shown promise as potential trypanocidal agents. []
A: Research suggests that the presence of a chlorine atom at the 6-position might be crucial for trypanocidal activity. While 4-alkylamino-6-nitroquinolines exhibited some activity against Trypanosoma cruzi, they were less efficient than the control drug nifurtimox. Therefore, further investigation into 4-alkylamino-6-chloroquinolines is warranted to explore their potential as antitrypanosomal agents. []
A: Yes, a Klebsiella oxytoca strain isolated from PCB-contaminated soil demonstrated the ability to degrade a commercial mixture of polychlorinated biphenyls (PCBs), 6-chloroquinoline, and chlorobenzene. [, ] This finding highlights the potential for bioremediation of environments contaminated with 6-chloroquinoline. [, ]
A: Absolutely. 6-chloroquinoline-5,8-dione hydrochloride can react with various reagents to produce a diverse array of heterocyclic quinones. For instance, its reaction with amides and thioamides yields oxazolo[5,4-g]quinoline-4,9-dione and thiazolo[5,4-g]quinoline-4,9-dione, respectively. Similarly, employing semicarbazide or thiosemicarbazide in the reaction leads to the formation of oxadiazino- and thiadiazino[6,5-g]quinoline-5,10-diones. These synthesized compounds have demonstrated bactericidal properties. [, ]
A: Density Functional Theory (DFT) calculations have been employed to study the structural, spectroscopic, and electronic properties of 6-chloroquinoline. [] These studies provided insights into the molecular orbitals, electrostatic potential surface, and atomic charges of the molecule, aiding in understanding its reactivity and potential interactions with other molecules. [, ]
A: The position of the chlorine substituent on the quinoline ring significantly impacts the biological activity of the resulting compounds. For instance, in a study investigating the antimalarial activity of reversed chloroquine-type compounds, it was found that a chlorine atom in the 6-position of the quinoline ring generally led to higher activity compared to other positions. [] This difference in activity is likely due to the influence of the chlorine atom on the compound's physicochemical properties, such as its pKa and lipophilicity, which in turn affects its interactions with biological targets. []
A: While specific stability data for 6-chloroquinoline is limited in the provided research, its derivatives have been formulated into various dosage forms, including tablets and capsules, suggesting reasonable stability under typical pharmaceutical processing conditions. [] Further research on its stability under various environmental conditions would be beneficial.
A: Common analytical techniques employed include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis. [, , ] These methods help determine the structure, purity, and other important characteristics of the compound. [, , ]
A: Quinoline derivatives, including those with a chlorine substituent, have a long history in medicinal chemistry, particularly in the development of antimalarial drugs. [] The discovery and subsequent widespread use of chloroquine, a 4-aminoquinoline derivative, marked a significant milestone in malaria treatment. []
A: The study of 6-chloroquinoline and its derivatives spans multiple scientific disciplines, including organic chemistry, medicinal chemistry, biochemistry, and computational chemistry. [, , , ] For instance, organic chemists focus on developing efficient synthetic routes to these compounds, while medicinal chemists evaluate their biological activities and explore their potential as pharmaceuticals. [, , ] Biochemists investigate the compound's interactions with biological targets, while computational chemists employ theoretical methods to predict their properties and guide further experimental investigations. [, ] This multidisciplinary approach facilitates a comprehensive understanding of 6-chloroquinoline and its derivatives, paving the way for new discoveries and applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



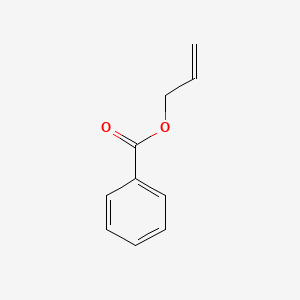


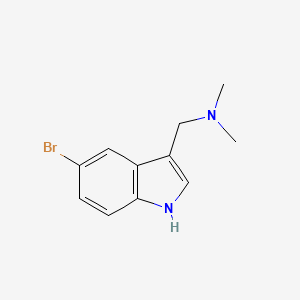
![Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]](/img/structure/B1265454.png)

